molecular formula C8H6Cl2FNO2 B1338846 Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate CAS No. 82671-03-2

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate

Cat. No.: B1338846
CAS No.: 82671-03-2
M. Wt: 238.04 g/mol
InChI Key: FPPLCOWQBGOFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The development of this compound emerged from the broader evolution of halogenated pyridine chemistry during the late 20th century. The compound represents a convergence of several synthetic methodologies that were developed to address the challenges of regioselective halogenation of pyridine derivatives. Historical approaches to pyridine halogenation were limited by selectivity issues, with electrophilic aromatic substitution processes typically favoring the 3-position and requiring harsh conditions. The introduction of fluorine-containing building blocks became increasingly important as pharmaceutical chemists recognized the unique properties that fluorine substitution could impart to bioactive molecules.

The synthetic route to this compound was developed through adaptations of established chlorination procedures, particularly those involving phosphorus pentachloride and phosphorus oxychloride systems. Early methodologies for preparing related compounds such as 2,6-dichloro-5-fluoronicotinonitrile provided the foundation for developing efficient routes to the carboxylate derivative. The evolution of these synthetic approaches reflected the growing demand for fluorinated intermediates in pharmaceutical development, particularly for compounds intended as building blocks for more complex therapeutic agents.

Position in Halogenated Pyridine Chemistry

This compound occupies a distinctive position within the landscape of halogenated pyridine derivatives due to its unique substitution pattern and functional group combination. The compound exemplifies the principles of strategic halogen placement that have become central to modern medicinal chemistry. Unlike simpler halopyridines that contain single halogen substituents, this compound incorporates both chlorine and fluorine atoms in a carefully designed arrangement that maximizes synthetic utility while providing opportunities for selective functionalization.

The positioning of halogen substituents in this compound reflects advanced understanding of pyridine reactivity patterns. The 2,6-dichlorination pattern creates a symmetrical electronic environment that influences the reactivity of the remaining positions on the pyridine ring. The presence of fluorine at position 5 introduces additional electronic effects that can be exploited in subsequent chemical transformations. This substitution pattern distinguishes the compound from other halogenated pyridines and provides unique opportunities for developing structure-activity relationships in pharmaceutical applications.

Recent advances in selective halogenation methodologies have further enhanced the strategic importance of compounds like this compound. The development of phosphine-mediated halogenation procedures and Zincke imine-based approaches has expanded the toolkit available for preparing complex halogenated pyridines. These methodological advances have positioned multi-halogenated pyridines as increasingly valuable synthetic intermediates for accessing diverse chemical space in drug discovery programs.

Structural Characteristics and Nomenclature

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical properties and synthetic utility. The compound possesses a molecular weight of 238.04 daltons and displays a calculated density of 1.441 grams per cubic centimeter. The structural framework consists of a pyridine ring bearing three halogen substituents and one ester functional group, creating a highly substituted heterocyclic system with defined steric and electronic characteristics.

Table 1: Physical Properties of this compound

Property Value Reference
Molecular Formula C8H6Cl2FNO2
Molecular Weight 238.04 g/mol
Chemical Abstracts Service Number 82671-03-2
Density 1.441 g/cm³
Boiling Point 285.594°C at 760 mmHg
Flash Point 126.523°C
Refractive Index 1.524

The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the systematic name reflecting the precise positioning of substituents on the pyridine ring. Alternative names for the compound include 2,6-dichloro-5-fluoronicotinic acid ethyl ester and this compound. The variety of synonymous names reflects the compound's appearance in different chemical contexts and patent literature, where specific naming conventions may be employed based on synthetic or regulatory considerations.

The three-dimensional molecular geometry of this compound influences its chemical behavior and potential interactions with biological targets. The planar pyridine ring system provides a rigid framework, while the ethyl carboxylate group introduces conformational flexibility through rotation about the carbon-carbon and carbon-oxygen bonds. The halogen substituents create distinct electronic and steric environments that can be exploited in molecular recognition processes and chemical transformations.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its role as a simple synthetic intermediate, encompassing its contributions to understanding halogen effects in pyridine chemistry and its applications in developing new pharmaceutical entities. The compound serves as a model system for investigating the electronic and steric effects of multiple halogen substituents on pyridine reactivity. Research involving this compound has contributed to the broader understanding of how halogen substitution patterns influence the chemical behavior of nitrogen-containing heterocycles.

Contemporary research applications of this compound include its use in the synthesis of pharmaceutical intermediates, particularly those related to cancer therapeutics and other bioactive compounds. The compound has found particular utility in the preparation of building blocks for complex pharmaceutical synthesis, where its multiple reactive sites allow for diverse chemical transformations. Studies have demonstrated that pyridine derivatives with similar substitution patterns can exhibit significant biological activities, including anticancer properties and enzyme inhibition capabilities.

The compound's role in advancing synthetic methodology development represents another dimension of its research significance. The challenges associated with preparing and functionalizing highly substituted pyridines have driven innovations in halogenation chemistry and cross-coupling methodologies. Research groups have utilized compounds like this compound to develop and validate new synthetic approaches, contributing to the broader advancement of heterocyclic chemistry methodology.

Table 2: Research Applications of this compound

Application Area Specific Use Research Focus Reference
Pharmaceutical Synthesis Intermediate for cancer therapeutics Structure-activity relationship studies
Methodology Development Model substrate for halogenation Selective functionalization methods
Heterocyclic Chemistry Electronic effects study Halogen influence on reactivity
Materials Science Building block synthesis Complex molecular architectures

Properties

IUPAC Name

ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-5(11)7(10)12-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPLCOWQBGOFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60528119
Record name Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82671-03-2
Record name Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60528119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation: Oxidative reactions can convert the ethyl ester group to a carboxylic acid or other oxidized forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate are commonly used under mild to moderate conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.

    Reduction: Products include alcohols or amines derived from the reduction of the ester group.

    Oxidation: Products include carboxylic acids or other oxidized derivatives of the original compound.

Scientific Research Applications

Common Synthetic Routes

  • Esterification Reaction : Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate can be synthesized by reacting 2,6-dichloro-5-fluoronicotinic acid with ethanol in the presence of a dehydrating agent like thionyl chloride under reflux conditions.
    StepReagentsConditionsYield
    12,6-Dichloro-5-fluoronicotinic acid + EthanolThionyl chloride, refluxHigh
  • Decarboxylative Blaise Reaction : This method efficiently produces related compounds by treating the acid derivative with suitable reagents to yield high-quality products.
  • Continuous Flow Reactors : In industrial settings, continuous flow reactors are employed for large-scale production to enhance yield and purity through optimized conditions and catalysts.

Chemistry

This compound serves as a crucial building block in organic synthesis. It is used to create complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as:

  • Nucleophilic Substitution : Chlorine atoms can be replaced by nucleophiles (e.g., amines), leading to diverse substituted pyridine derivatives.
  • Reduction : The compound can be reduced to yield corresponding alcohols or amines.
  • Oxidation : The ethyl ester can be oxidized to form carboxylic acids or other oxidized derivatives.

Biological Applications

Research has highlighted the potential biological activities of this compound:

  • Antimicrobial Properties : Studies indicate its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific cancer lines. Its derivatives are being explored for their therapeutic potential in oncology.
  • Pharmacological Research : It acts as a precursor in synthesizing novel therapeutic agents targeting specific biological pathways.

Case Studies

  • BCL6 Inhibition : A study reported the optimization of compounds for BCL6 inhibition using this compound as a scaffold. The resulting compounds demonstrated subnanomolar potency against B-cell lymphoma cells, showcasing the compound's utility in drug development .
  • Fluoroquinolone Derivatives : this compound has been employed as a molecular scaffold for synthesizing fluoroquinolone antibiotics. These derivatives exhibit broad-spectrum antibacterial activity .

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to biological molecules. The ethyl ester group can undergo hydrolysis to release the active carboxylic acid form, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5)
  • Molecular Formula: C₆H₂Cl₂FNO₂
  • Molecular Weight : 209.99 g/mol
  • Key Differences : Replaces the ethyl ester with a carboxylic acid group.
  • Impact : Increased polarity and acidity (pKa ~2-3), making it more water-soluble but less lipophilic than the ethyl ester. This compound is likely the hydrolyzed active form of the ester prodrug .
Methyl 5-fluoro-3-pyridinecarboxylate (CAS 455-70-9)
  • Molecular Formula: C₇H₆FNO₂
  • Molecular Weight : 155.12 g/mol
  • Key Differences : Lacks chlorine atoms at positions 2 and 6; methyl ester instead of ethyl.
  • Impact : Reduced steric hindrance and electron-withdrawing effects, leading to lower thermal stability (boiling point ~200°C estimated) and altered reactivity in nucleophilic substitutions .

Substituent Modifications

2-Chloro-5-fluoronicotinaldehyde (CAS 851484-95-2)
  • Molecular Formula: C₆H₃ClFNO
  • Molecular Weight : 159.55 g/mol
  • Key Differences : Replaces the ester with an aldehyde group; only one chlorine atom (position 2).
  • Impact : Higher reactivity in condensation and nucleophilic addition reactions (e.g., forming Schiff bases). Lower molecular weight correlates with higher volatility .
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7)
  • Molecular Formula: C₇H₄Cl₂FNO₂
  • Molecular Weight : 224.02 g/mol
  • Key Differences : Additional methyl group at position 3.
  • The methyl group may enhance metabolic stability in drug design .

Structural and Crystallographic Comparisons

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate and its analogs exhibit distinct crystallographic behaviors. For example, the structurally related 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate (CAS 189281-66-1) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.635 Å, b = 10.888 Å, c = 11.310 Å. Its crystal packing is stabilized by C–H···O hydrogen bonds and halogen interactions (Cl···F, Cl···Cl), which are absent in simpler esters like the ethyl derivative .

Physicochemical and Reactivity Comparison

Property This compound 2,6-Dichloro-5-Fluoropyridine-3-Carboxylic Acid Methyl 5-Fluoro-3-Pyridinecarboxylate
Molecular Weight (g/mol) 238.04 209.99 155.12
Boiling Point (°C) 285.59 ~300 (decomposes) ~200 (estimated)
Polarity Moderate (logP ~2.5) High (logP ~1.2) Low (logP ~1.8)
Reactivity Ester hydrolysis, nucleophilic substitution Acid-catalyzed reactions, salt formation Ester hydrolysis, less activated

Biological Activity

Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate is a chemical compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with chlorine and fluorine atoms and an ester group. This structure is significant as it influences the compound's reactivity and biological activity. The presence of electronegative atoms such as chlorine and fluorine enhances the compound's polarity, which can affect its solubility and interaction with biological targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of ethyl formate with other reagents such as phosphorus oxychloride. This compound serves as a key intermediate in the synthesis of several pharmacologically active molecules, including quinolone antibacterial agents .

Synthesis Pathway

StepReagentsConditionsYield
1Ethyl formate + CyanoacetamidePhosphorus oxychloride43.7%

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its derivatives have been studied for their inhibitory effects on various cancer cell lines.

Antimicrobial Activity

In vitro studies have demonstrated that compounds related to this compound possess significant antimicrobial activity against a range of pathogens. This includes efficacy against both gram-positive and gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer).
  • Results : The compound showed IC50 values ranging from 1.751.75 to 9.46μM9.46\,\mu M in MDA-MB-231 cells, demonstrating better growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC50 values of 17.02μM17.02\,\mu M and 11.73μM11.73\,\mu M respectively .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may influence multiple biochemical pathways due to its complex structure. Potential mechanisms include:

  • Inhibition of key enzymes involved in cell proliferation.
  • Induction of apoptosis in cancer cells.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated significant growth inhibition and increased apoptosis markers compared to untreated controls .
  • Antimicrobial Study : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics.

Safety Profile

While the biological activity is promising, safety assessments indicate that this compound may cause irritation to eyes and respiratory systems upon exposure. Long-term toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2,6-dichloro-5-fluoropyridine-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, a related fluoropyridine derivative (3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate) was synthesized using established protocols involving coupling reactions under reflux conditions with catalysts like K₂CO₃ in polar aprotic solvents (e.g., N,N-dimethylacetamide) . Optimization involves controlling temperature (e.g., 80°C for 10 hours), stoichiometry of halogenating agents, and purification via silica gel chromatography. Yield improvements may require iterative adjustment of solvent polarity and reaction time.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.41 ppm for aromatic protons in CDCl₃) confirm substituent positions and ester functionality .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL97) are used for structure refinement. For example, the compound’s derivative crystallizes in a triclinic system (space group P1) with unit cell parameters a = 10.635 Å, b = 10.888 Å, and interatomic distances like Cl···F (2.984 Å) .
  • LC-MS and FTIR : Validate molecular weight (e.g., m/z 497.29) and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can conformational analysis resolve discrepancies in crystallographic data for halogenated pyridine derivatives?

Methodological Answer: Discrepancies in bond angles or torsional strains (e.g., deviations in dihedral angles up to 34.62°) arise from steric clashes between substituents like Cl and F. Use Cremer-Pople puckering parameters to quantify non-planarity . For example, in related structures, deviations from the mean plane (e.g., 0.174 Å for C6) are analyzed using SHELXTL to refine displacement parameters and validate hydrogen-bonding networks (e.g., C–H···O interactions) .

Q. What strategies address contradictions in structure refinement when using SHELX software?

Methodological Answer: SHELX programs prioritize robustness over automation. Key strategies include:

  • Manual validation : Check for overfitting using Δ/σ thresholds (<0.001) and residual density maps (Δρmax = 0.48 eÅ⁻³) .
  • Restraints : Apply geometric constraints to bond lengths (e.g., C–Cl = 1.74 Å) and angles (e.g., C–C–Cl = 120.33°) to reduce bias in low-resolution data .
  • Cross-verification : Compare results with independent methods like DFT calculations or Hirshfeld surface analysis .

Q. How do electronic effects of fluorine substituents influence reactivity in further functionalization?

Methodological Answer: Fluorine’s electronegativity deactivates the pyridine ring, directing electrophilic substitution to specific positions. For example:

  • Meta-directing effects : Fluorine at C5 enhances electron-withdrawing properties, making C3/C4 susceptible to nucleophilic attack.
  • Steric effects : Steric hindrance from 2,6-dichloro groups can slow reactions, requiring elevated temperatures or Lewis acid catalysts (e.g., AlCl₃) .

Q. What are the challenges in interpreting hydrogen-bonding networks in halogen-rich crystal structures?

Methodological Answer: Halogens (Cl, F) participate in non-classical interactions (e.g., Cl···F, Cl···Cl) that compete with hydrogen bonds. Strategies include:

  • Topology analysis : Use PLATON to identify short contacts (e.g., Cl···F = 2.984 Å, below the sum of van der Waals radii) .
  • Energy frameworks : Calculate interaction energies (e.g., C–H···O = 2.2 kcal/mol) to prioritize dominant motifs .

Experimental Design Considerations

Q. How to design experiments to probe the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours, monitoring degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (e.g., melting point 89–91°C for analogs) .

Q. What computational methods predict regioselectivity in further derivatization?

Methodological Answer:

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for substitution at C3 vs. C4.
  • Molecular electrostatic potential (MEP) maps : Identify electron-deficient regions (e.g., C3 in 2,6-dichloro-5-fluoropyridine) prone to nucleophilic attack .

Data Interpretation and Validation

Q. How to resolve discrepancies between experimental and computational bond lengths?

Methodological Answer:

  • Error analysis : Compare experimental X-ray data (e.g., C–Cl = 1.737 Å) with DFT-optimized values. Discrepancies >0.02 Å may indicate crystal packing effects .
  • Multipole refinement : Use high-resolution data to model charge density and improve agreement .

Q. What statistical metrics ensure reliability in crystallographic refinement?

Methodological Answer:

  • R-factors : Aim for R1 < 0.05 and wR2 < 0.15. For example, R1 = 0.033 and wR2 = 0.086 were achieved for a derivative using SHELXL .
  • Goodness-of-fit (GOF) : Target values near 1.0 (e.g., GOF = 1.023) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.